

Dasiglucagon Subcutaneous Injection: Application Notes and Protocols for Preclinical and Clinical Research

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Compound of Interest

Compound Name: *Dasiglucagon*

Cat. No.: *B10824241*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous administration of **Dasiglucagon**, a next-generation glucagon analog, for research purposes. This document includes summaries of key quantitative data from clinical trials, detailed experimental protocols for both preclinical and clinical research settings, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Dasiglucagon is a stable glucagon analog composed of 29 amino acids with seven substitutions to enhance its physical and chemical stability in an aqueous solution.[1][2] This allows for a ready-to-use liquid formulation, eliminating the need for reconstitution prior to administration, a significant advantage in the emergency treatment of severe hypoglycemia.[2][3] **Dasiglucagon** acts as a glucagon receptor agonist, stimulating the liver to release glucose and thereby rapidly increasing blood glucose levels.[4][5] It is approved for the treatment of severe hypoglycemia in patients with diabetes aged six years and older.[1][6]

Data Presentation

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of subcutaneously administered **Dasiglucagon** from clinical trials in patients with type 1 diabetes.

Table 1: Pharmacokinetic Profile of Subcutaneous Dasiglucagon (0.6 mg) in Adults with Type 1 Diabetes

Parameter	Value	Reference
Mean Peak Plasma Concentration (C _{max})	~1510 pmol/L (5107 pg/mL)	[7]
Median Time to Peak Plasma Concentration (t _{max})	~35 minutes	[7][8]
Apparent Volume of Distribution	47 L	[7]
Half-life (t _{1/2})	~30 minutes (0.5 hours)	[7][8]
Data from studies involving subcutaneous injection of 0.6 mg Dasiglucagon in adults with type 1 diabetes.		

Table 2: Pharmacodynamic Profile of Subcutaneous Dasiglucagon (0.6 mg) in Adults with Type 1 Diabetes During Insulin-Induced Hypoglycemia

Parameter	Dasiglucagon (0.6 mg)	Placebo	Reconstituted Glucagon (1 mg)	Reference
Median Time to Plasma Glucose Recovery*	10 minutes	40 minutes	12 minutes	[9][10]
Participants Achieving Recovery within 15 min	99%	2%	95%	[9][10]
Participants Achieving Recovery within 20 min	99%	-	-	[2]
Plasma glucose recovery is defined as an increase of ≥ 20 mg/dL from baseline without rescue intravenous glucose.[9][10]				

Signaling Pathway

Dasiglucagon exerts its effect by binding to and activating the glucagon receptor, a G-protein coupled receptor predominantly found on hepatocytes.[1][4] This initiates a signaling cascade that results in increased hepatic glucose output.



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Caption: **Dasiglucagon** signaling pathway in hepatocytes.

Experimental Protocols

Preclinical Research Protocol: Evaluation in a Rat Model of Insulin-Induced Hypoglycemia

This protocol outlines a method for assessing the pharmacodynamic effect of subcutaneously administered **Dasiglucagon** in rats.

1. Animal Model:

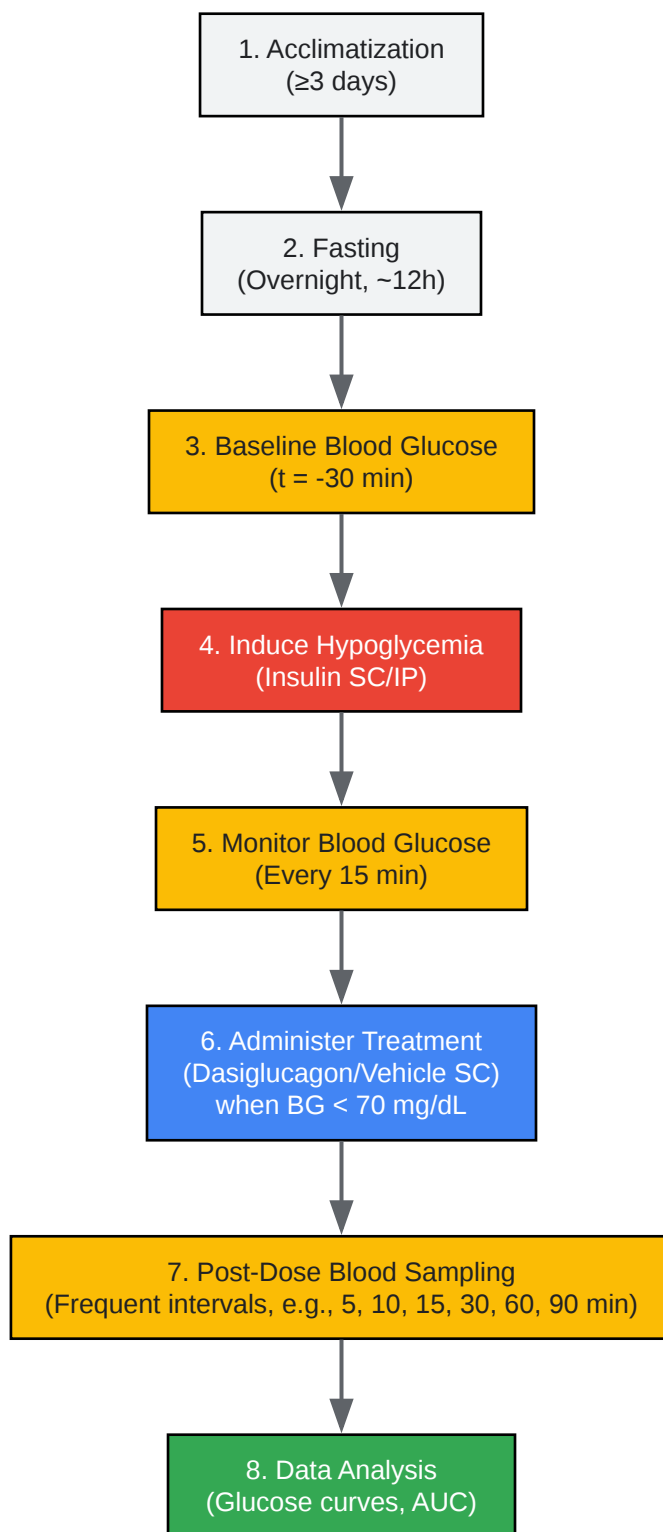
- Species: Male Sprague-Dawley rats.
- Housing: Standard laboratory conditions with ad libitum access to food and water, maintaining a 12-hour light/dark cycle.

2. Materials:

- **Dasiglucagon** (ready-to-use aqueous solution).
- Regular human insulin (e.g., Humulin R).
- Saline (0.9% NaCl) for control injections.
- Handheld glucometer and test strips.

- Restrainers appropriate for rat size.
- Sterile syringes (e.g., 27G insulin syringes) and needles.
- Blood collection tubes (e.g., EDTA-coated microtubes).

3. Experimental Workflow:



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Caption: Preclinical experimental workflow for **Dasiglucagon**.

4. Detailed Procedure:

- **Acclimatization and Fasting:** Acclimate rats to handling and restraint for several days prior to the experiment. Fast animals overnight (approximately 12 hours) with free access to water to ensure stable baseline glucose levels.
- **Baseline Blood Glucose:** Restrain the rat and obtain a baseline blood sample from the tail vein for glucose measurement ($t = -30$ min).
- **Induction of Hypoglycemia:** Administer a subcutaneous or intraperitoneal injection of insulin. The dose should be optimized in pilot studies to reliably induce hypoglycemia (e.g., blood glucose < 70 mg/dL) within a reasonable timeframe (e.g., 60-90 minutes).
- **Blood Glucose Monitoring:** Monitor blood glucose every 15 minutes after insulin administration.
- **Treatment Administration:** Once hypoglycemia is confirmed (blood glucose < 70 mg/dL), administer a subcutaneous injection of either **Dasiglucagon** (at the desired dose, e.g., 0.6 mg/kg) or vehicle (saline) into the interscapular region.
- **Post-Dose Blood Sampling:** Collect blood samples at frequent intervals post-treatment (e.g., 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes) to profile the glycemic response.
- **Data Analysis:** Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose response and the time to reach a predefined glucose recovery level.

Clinical Research Protocol: Phase 3 Trial Design for Severe Hypoglycemia

This protocol is based on the design of pivotal Phase 3 clinical trials for **Dasiglucagon** in adults with type 1 diabetes.^{[2][9][10]}

1. Study Design:

- Randomized, double-blind, placebo-controlled, parallel-group trial.

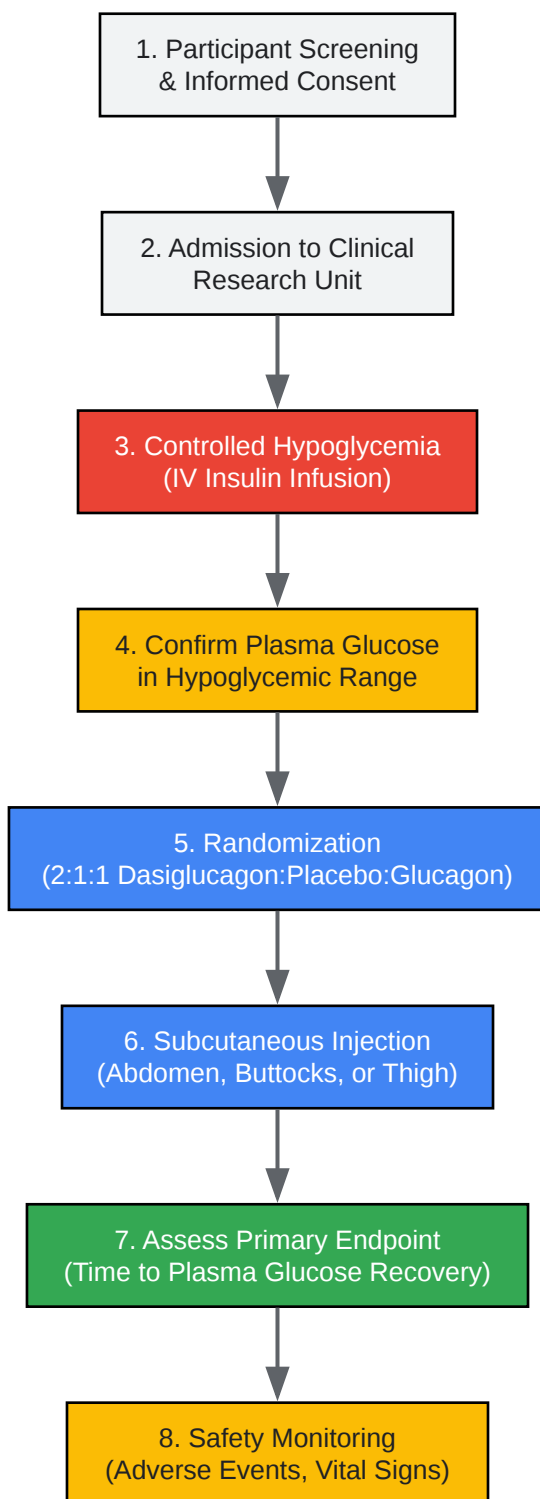
2. Participant Population:

- Adults with a diagnosis of type 1 diabetes.
- Inclusion criteria may include stable insulin therapy and HbA1c below a certain threshold (e.g., <10%).[\[2\]](#)
- Exclusion criteria may include a history of severe hypoglycemia with seizure within the preceding year.[\[2\]](#)

3. Materials:

- **Dasiglucagon** (0.6 mg in a pre-filled syringe or autoinjector).[\[2\]](#)[\[11\]](#)
- Placebo (in a matching delivery device).
- Reconstituted lyophilized glucagon (1 mg, as a reference).[\[2\]](#)
- Intravenous (IV) insulin for hypoglycemia induction.
- IV glucose for rescue treatment.
- Calibrated glucose analyzers for plasma glucose measurement.

4. Experimental Workflow:



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